molecular formula C18H21N3O2S2 B2419144 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 952973-56-7

2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No. B2419144
CAS RN: 952973-56-7
M. Wt: 375.51
InChI Key: ZSISXJXMVZNRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance with the molecular formula C18H21N3O2S2 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. The Biginelli reaction and Hantzsch-type condensation of dihydropyrimidines with substituted phenacyl chlorides have been used .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[3,2-a]pyrimidin-3-yl group, an isopropyl group, and a methylthio phenyl group . The exact mass is 363.0808257 g/mol and the monoisotopic mass is also 363.0808257 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 363.9 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The topological polar surface area is 87.1 Ų .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of new heterocycles incorporating similar chemical structures, highlighting their potential antimicrobial properties. For instance, the study by Bondock et al. (2008) involved the synthesis of new coumarin, pyridine, pyrrole, thiazole, and various pyrimidine derivatives, which were evaluated as antimicrobial agents. This research underscores the importance of these compounds in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Antitumor Applications

Another significant area of application is in antitumor research. For example, El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7, finding several derivatives exhibited mild to moderate activity. This study highlights the potential of such compounds in cancer therapy research (El-Morsy, El-Sayed, & Abulkhair, 2017).

Anti-Inflammatory and Analgesic Effects

The research also extends to the exploration of anti-inflammatory and analgesic properties. For instance, Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and tested them for anti-inflammatory activities, with some compounds showing moderate activity at certain doses. This indicates the potential of these compounds in developing new anti-inflammatory drugs (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Insecticidal Properties

Additionally, there's research into the insecticidal properties of compounds with similar structures. Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety and assessed their effectiveness against the cotton leafworm, Spodoptera littoralis. Such studies contribute to the development of new insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-11(2)14-9-17(23)21-12(10-25-18(21)20-14)8-16(22)19-13-6-4-5-7-15(13)24-3/h4-7,9,11-12H,8,10H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSISXJXMVZNRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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